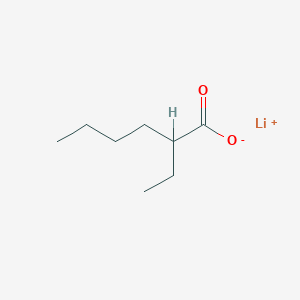

lithium;2-ethylhexanoate

Description

Lithium 2-ethylhexanoate (B8288628) is recognized for its role as a catalyst and a precursor in the synthesis of various materials. Its chemical structure, featuring a lithium cation and a 2-ethylhexanoate anion, allows it to participate in a wide range of chemical transformations.

The significance of lithium 2-ethylhexanoate in advanced chemical science stems from its utility in several key areas:

Catalysis: It serves as a catalyst in numerous chemical reactions, including polymerization and esterification. americanelements.comleticiachem.com For instance, it is employed as a catalyst for the transesterification of flexible polyurethane foams with diethylene glycol. chemicalbook.com Metal 2-ethylhexanoates, in general, are widely used as homogeneous catalysts for reactions like oxidation and hydrogenation. researchgate.net

Polymer Chemistry: The compound plays a role in polymer synthesis. For example, metal 2-ethylhexanoates are utilized as catalysts for ring-opening polymerizations. researchgate.net

Materials Science: As an organometallic precursor, lithium 2-ethylhexanoate is valuable in materials science. researchgate.net Its solubility in non-aqueous solvents makes it suitable for applications such as solar energy and water treatment. americanelements.com It has also been used as a solvent for ferroelectric materials like lead zirconate titanate. cymitquimica.com

Lubricants and Greases: The compound is a key component in the production of lubricating greases, particularly for high-temperature applications, due to its thermal stability. ontosight.ai

| Property | Value |

| IUPAC Name | lithium;2-ethylhexanoate |

| CAS Number | 15590-62-2 |

| Molecular Formula | C8H15LiO2 |

| Molecular Weight | 150.15 g/mol |

| Physical Form | Solid |

| Solubility | Soluble in organic solvents, insoluble in water. americanelements.comcymitquimica.com |

| Purity | Typically available in purities of 95% to 98%. cymitquimica.comsigmaaldrich.com |

This table is based on data from multiple sources. americanelements.comcymitquimica.comsigmaaldrich.comnih.govfishersci.cathermofisher.com

The study of metal carboxylates, including 2-ethylhexanoates, has a long history, with early applications in lubricants dating back to ancient Egypt. The industrial revolution spurred a more systematic investigation into these compounds, leading to their use as driers in the paint industry.

While the specific historical development of lithium 2-ethylhexanoate is not extensively documented in isolation, the broader class of metal 2-ethylhexanoates has been a subject of continuous research. These compounds have found applications as stabilizers for plastics, fuel additives, and precursors for high-quality films in microelectronics. google.com

Emerging research frontiers for lithium 2-ethylhexanoate and related compounds include:

Properties

IUPAC Name |

lithium;2-ethylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2.Li/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAZKNBXUMANNDL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CCCCC(CC)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].CCCCC(CC)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15LiO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Lithium 2 Ethylhexanoate

General Synthetic Strategies for Metal 2-Ethylhexanoates

The synthesis of metal 2-ethylhexanoates, a class of compounds to which lithium 2-ethylhexanoate (B8288628) belongs, can be achieved through several general chemical strategies. These methods are adaptable for various metals and provide the foundational chemistry for producing these versatile organometallic compounds.

One of the most direct approaches is the fusion method , which involves the reaction of metal oxides or hydroxides with molten 2-ethylhexanoic acid at elevated temperatures. google.com Following the reaction, the mixture is cooled and milled to obtain the final product. google.com However, this technique can be challenging to control, often resulting in products contaminated with unreacted starting materials, which are difficult to separate. google.com

Another common technique is ligand exchange . This process involves reacting a metal salt with a different anion, such as a chloride, acetate (B1210297), or another carboxylate, with 2-ethylhexanoic acid. researchgate.net The 2-ethylhexanoate group displaces the original anion to form the desired product. This method is often preferred as it can proceed under milder conditions compared to the fusion method. researchgate.net

Electrochemical synthesis offers a high-purity alternative. In this method, a bulk metal is used as a dissolving anode in an electrolytic cell containing a solution of 2-ethylhexanoic acid. google.com As current is passed through the cell, the metal anode dissolves and reacts with the acid to form the metal 2-ethylhexanoate. This process allows for precise control and can yield very pure products. google.com

Additional methods include:

Direct reaction with powdered metals : This involves heating a powdered form of the metal with 2-ethylhexanoic acid, often in the presence of oxygen and water, using a solvent like mineral oil. google.com A significant drawback of this method is the typically very long reaction time required for completion. google.com

Double decomposition (metathesis) : This two-step process first involves preparing an ammonium salt of 2-ethylhexanoic acid. google.com This ammonium soap is then reacted with a water-soluble metal salt (like a chloride or nitrate). The resulting metal 2-ethylhexanoate is then extracted using an organic solvent. google.com

Dedicated Synthesis Routes for Lithium 2-Ethylhexanoate (e.g., from 2-ethylhexanoic acid and lithium hydroxides)

The most direct and widely utilized method for synthesizing lithium 2-ethylhexanoate is a straightforward acid-base neutralization reaction. This dedicated route involves reacting 2-ethylhexanoic acid with a lithium base, most commonly lithium hydroxide (B78521).

The balanced chemical equation for this reaction is: C₈H₁₆O₂ + LiOH → C₈H₁₅LiO₂ + H₂O

In a typical laboratory or industrial preparation, 2-ethylhexanoic acid is dissolved in a suitable organic solvent. An aqueous solution of lithium hydroxide is then added gradually to the acid solution with stirring. The reaction is an exothermic neutralization that produces the lithium salt and water. The water is subsequently removed, often by azeotropic distillation with the solvent, to drive the reaction to completion and isolate the anhydrous salt. The final product, lithium 2-ethylhexanoate, is typically an off-white powder. strem.com

This method is favored for its simplicity, high yield, and the relative ease of purification of the final product, as the primary byproduct is water. It is an application of the general strategy involving the reaction of a metal hydroxide with the carboxylic acid. google.comresearchgate.net

Optimization of Reaction Conditions and Process Parameters

Optimizing the synthesis of lithium 2-ethylhexanoate is critical for maximizing yield, ensuring high purity, and achieving cost-effective production. The key parameters that can be adjusted include temperature, stoichiometry of reactants, choice of solvent, and methods for byproduct removal.

Temperature Control: The reaction temperature influences the rate of the neutralization reaction. While moderate heating can accelerate the process, excessive temperatures must be avoided to prevent potential decomposition of the 2-ethylhexanoic acid or the product salt. In fusion-type reactions, high temperatures are necessary but increase the risk of thermal decomposition and contamination. google.com

Stoichiometry: The molar ratio of 2-ethylhexanoic acid to the lithium base is a crucial parameter. Using a slight excess of the carboxylic acid can ensure the complete conversion of the more expensive lithium hydroxide. However, any unreacted acid must then be removed from the final product, which may require additional purification steps like vacuum distillation. google.com

Purity and Byproduct Removal: The primary byproduct of the neutralization reaction is water, which can be effectively removed. However, impurities from starting materials can contaminate the final product. For instance, the direct fusion method often leaves unreacted metal oxides or hydroxides, which are difficult to eliminate. google.com Therefore, optimizing the process involves balancing reaction completeness with the introduction of impurities that may be challenging to separate.

The following interactive table outlines key parameters and their impact on the synthesis of lithium 2-ethylhexanoate.

Interactive Table: Optimization Parameters for Lithium 2-Ethylhexanoate Synthesis

| Parameter | Range/Options | Effect on Reaction | Goal |

| Temperature | Low (25-50°C) to High (>100°C) | Affects reaction rate and potential for side reactions/decomposition. | Find the lowest temperature for an efficient reaction rate to minimize energy costs and decomposition. |

| Reactant Ratio (Acid:Base) | 1:1, >1:1, <1:1 | Influences reaction completeness and potential for unreacted starting materials in the product. | Ensure complete conversion of the limiting reagent, often by using a slight excess of the less costly reagent. |

| Solvent | Toluene, Xylene, Heptane | Facilitates mixing and heat transfer; can be used for azeotropic water removal. | Select a solvent that provides good solubility for reactants and allows for efficient water removal. |

| Reaction Time | 1 - 12 hours | Determines the extent of reaction completion. | Minimize reaction time to increase throughput without sacrificing yield. |

| Agitation Speed | Low to High | Affects mass transfer and reaction rate between phases (if applicable). | Ensure sufficient mixing for a homogenous reaction and to prevent localized overheating. |

Advanced Spectroscopic and Analytical Characterization of Lithium 2 Ethylhexanoate Systems

Vibrational Spectroscopy (e.g., Fourier Transform Infrared Spectroscopy)

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful tool for characterizing the bonding and structure of lithium 2-ethylhexanoate (B8288628). The FTIR spectrum of metal carboxylates provides insight into the coordination between the carboxylate group and the metal ion.

In a study comparing various metal 2-ethylhexanoate complexes, the spectrum of sodium 2-ethylhexanoate was used as a reference for a "free" or ionic ligand due to the limited covalent character of the sodium-oxygen bond. uwaterloo.ca Key features in the FTIR spectrum include C-H stretching modes (νCH) between 2700-3000 cm⁻¹ and prominent peaks in the fingerprint region corresponding to the carboxylate group. uwaterloo.ca The asymmetric (νas) and symmetric (νs) stretching vibrations of the carboxylate group are particularly informative. For sodium 2-ethylhexanoate, these are observed at approximately 1550 cm⁻¹ and 1415 cm⁻¹, respectively. uwaterloo.ca

The positions of these carboxylate stretching bands are sensitive to the nature of the metal ion and the coordination geometry. For instance, in a study of silver 2-ethylhexanoate, the carbonyl group (C=O) absorption peak shifted from 1705 cm⁻¹ in the free 2-ethylhexanoic acid to 1550 cm⁻¹ in the silver salt, indicating the formation of the carboxylate anion. mdpi.com For zinc 2-ethylhexanoate, an asymmetric COO stretching resonance at 1632 cm⁻¹ was correlated with the material's viscosity and polymeric structure. shepchem.com While specific data for lithium 2-ethylhexanoate is not detailed in these studies, the principles of analysis are directly applicable. The interaction between the lithium ion and the carboxylate group would be reflected in the positions of the νas(COO⁻) and νs(COO⁻) bands.

Table 1: Representative FTIR Peak Assignments for Metal 2-Ethylhexanoates

| Vibrational Mode | Wavenumber (cm⁻¹) | Compound Reference |

| C-H Stretching (νCH) | 2700-3000 | Sodium 2-ethylhexanoate uwaterloo.ca |

| Asymmetric Carboxylate Stretch (νas) | ~1550 | Sodium 2-ethylhexanoate uwaterloo.ca |

| Symmetric Carboxylate Stretch (νs) | ~1415 | Sodium 2-ethylhexanoate uwaterloo.ca |

| C-H Bending (δCH) | 1459, 1446 | Sodium 2-ethylhexanoate uwaterloo.ca |

| Asymmetric Carboxylate Stretch (νas) | 1632 | Zinc 2-ethylhexanoate shepchem.com |

| Carbonyl Stretch (C=O) of free acid | 1705 | 2-Ethylhexanoic Acid mdpi.com |

| Carboxylate Anion Stretch | 1550 | Silver 2-ethylhexanoate mdpi.com |

Nuclear Magnetic Resonance Spectroscopy (e.g., ¹H NMR, ²⁹Si NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure of the organic component of lithium 2-ethylhexanoate.

¹H NMR: The ¹H NMR spectrum provides a detailed map of the proton environments within the 2-ethylhexanoate anion. While a specific spectrum for the lithium salt is not provided in the searched literature, the spectrum of the parent acid, 2-ethylhexanoic acid, and related systems using lithium-containing catalysts offer insight. For example, in the synthesis of an alkyd resin using a lithium hydroxide (B78521) catalyst, the ¹H NMR spectrum showed characteristic peaks for the terminal methyl groups (~0.96 ppm), the methylene (B1212753) groups (-CH₂) in the fatty acid chain (~1.35 ppm), and the methine proton (-CH) of the glycerol (B35011) linkage (~6.95-6.97 ppm). researchgate.netresearchgate.net The ¹H NMR spectrum of pure 2-ethylhexanoic acid shows distinct signals for the different protons in its structure. hmdb.ca For lithium 2-ethylhexanoate, one would expect to see similar signals corresponding to the ethyl and butyl groups attached to the chiral center. Purity analysis of tin(II) 2-ethylhexanoate has been performed using ¹H NMR to quantify impurities like the parent 2-ethylhexanoic acid. acs.org

⁷Li NMR: Although not found in the specific search results, ⁷Li NMR spectroscopy would be a valuable technique for probing the local environment of the lithium ion. This method can provide information on the coordination of the lithium ion, its aggregation state, and its interactions with the carboxylate groups or solvent molecules.

X-ray Diffraction Analysis (e.g., Thin Film XRD)

X-ray Diffraction (XRD) is the primary technique for determining the crystal structure of solid materials. While a detailed crystal structure for lithium 2-ethylhexanoate was not found in the provided search results, XRD analysis is crucial in studying materials synthesized using this compound as a precursor.

For example, when metal 2-ethylhexanoates are used to create metal oxide films, XRD is used to identify the resulting crystalline phases. researchgate.net In the synthesis of SnO₂ nanoparticles from tin(II) 2-ethylhexanoate, XRD patterns confirmed the formation of the tetragonal phase of crystalline SnO₂. researchgate.net Similarly, in the creation of nanocomposite cathodes for all-solid-state lithium batteries, XRD is used to identify the phases present, such as LiCoO₂, Li₂CO₃, and La₂O₃, after calcination processes. rsc.org The crystallite size of nanoparticles can also be calculated from the broadening of XRD peaks using the Scherrer equation. researchgate.net These applications highlight the role of XRD in characterizing the final products derived from lithium 2-ethylhexanoate precursors, even if the structure of the precursor itself is not the focus.

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)

Thermal analysis techniques are critical for understanding the thermal stability and decomposition behavior of lithium 2-ethylhexanoate.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This is used to determine decomposition temperatures and quantify mass loss. For example, the TGA of tin(II) 2-ethylhexanoate showed that decomposition begins around 150°C, with a maximum decomposition rate at 183°C. mdpi.com The complete decomposition resulted in a final residue of SnO₂, with the mass loss corresponding to the organic portion of the molecule. mdpi.comresearchgate.net Similar analysis would be applicable to lithium 2-ethylhexanoate to determine its thermal stability and decomposition pathway.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of thermal transitions like melting point, glass transition temperature (Tg), and crystallization temperature (Tc). rsc.org DSC has been used to study the thermal properties of polymer electrolytes and other materials where metal carboxylates are used. rsc.orgresearchgate.net For instance, in the study of ε-caprolactone-based solid polymer electrolytes, DSC was used to determine the glass transition and melting temperatures of the polymers. rsc.org For lithium 2-ethylhexanoate, DSC could be used to determine its melting point and study its phase behavior upon heating.

Table 2: Thermal Decomposition Data for a Related Metal Carboxylate

| Compound | Onset of Decomposition (°C) | Maximum Decomposition Rate (°C) | Final Residue | Reference |

| Tin(II) 2-ethylhexanoate | ~150 | 183 | SnO₂ | mdpi.com |

Chromatographic Separation and Identification (e.g., Gas Chromatography/Mass Spectrometry, Advanced Polymer Chromatography)

Chromatographic techniques are vital for purity analysis and the identification of components in a mixture.

Gas Chromatography/Mass Spectrometry (GC/MS): This technique is suitable for analyzing volatile and thermally stable compounds. While lithium 2-ethylhexanoate itself is a salt and not directly amenable to GC/MS, this method can be used to analyze its parent carboxylic acid or other organic byproducts. For instance, GC has been used to analyze reaction mixtures for product purity and to quantify byproducts in syntheses involving metal 2-ethylhexanoates.

Ion Chromatography (IC): A more direct method for analyzing the components of a salt like lithium 2-ethylhexanoate is ion chromatography. An IC method was developed to determine the 2-ethylhexanoic acid impurity in potassium clavulanate, another salt. cromlab.es This method involved separating the 2-ethylhexanoate anion from other components on an ion-exchange column and detecting it via suppressed conductivity. cromlab.es A similar approach could be readily adapted for the quality control and analysis of lithium 2-ethylhexanoate.

Electron Microscopy and Surface Imaging (e.g., Scanning Electron Microscopy)

Scanning Electron Microscopy (SEM) is used to visualize the surface morphology and microstructure of materials. While images of pure lithium 2-ethylhexanoate were not found, SEM is frequently used to characterize materials synthesized from it.

For example, in the synthesis of tin oxide (SnO₂) particles from tin(II) 2-ethylhexanoate, SEM images revealed that the resulting particles were microsized and spherical, composed of smaller aggregated nanoparticles. researchgate.net When used to create nanocomposites, such as SnO₂-MWCNT, SEM shows how the resulting nanoparticles are distributed within the carbon nanotube network. researchgate.net Similarly, SEM has been used to analyze mixed lithium transition metal oxides and nanocomposite cathodes for batteries, providing crucial information about particle aggregation and surface morphology. rsc.orggoogle.com

Coordination Chemistry and Molecular Architectures of Lithium 2 Ethylhexanoate

Ligand Coordination Modes and Geometries

The 2-ethylhexanoate (B8288628) anion, like other carboxylate ligands, can coordinate to the lithium ion in several distinct modes. These modes are fundamental to the resulting structure and reactivity of the compound. The primary coordination modes include monodentate, bidentate (chelating), and bridging. wikipedia.orglibretexts.org

Monodentate: One of the carboxylate oxygen atoms binds to a single lithium ion.

Bidentate (Chelating): Both oxygen atoms of the same carboxylate ligand bind to a single lithium ion, forming a strained four-membered ring. This mode is less common for simple carboxylates due to ring strain. libretexts.org

Bridging: This is a very common mode for carboxylates. The two oxygen atoms of the carboxylate group bind to two different lithium ions. This can occur in a syn-syn, syn-anti, or anti-anti conformation, leading to the formation of dimers, oligomers, or extended coordination polymers. rsc.org

The lithium(I) ion typically exhibits coordination numbers ranging from 4 to 6, adopting geometries such as distorted tetrahedral or trigonal bipyramidal in its complexes with carboxylate ligands. iaea.org The propensity for the 2-ethylhexanoate ligand to act as a bridging ligand is a key factor in the common observation of aggregated structures for metal 2-ethylhexanoates. researchgate.net

| Coordination Mode | Description | Typical Resulting Structure |

|---|---|---|

| Monodentate (κ¹) | Binds through one oxygen atom to one metal center. | Simple complexes, terminal ligand position. |

| Bidentate / Chelating (κ²) | Binds through both oxygen atoms to a single metal center. | Strained four-membered ring, less common for simple carboxylates. libretexts.org |

| Bridging (μ) | Binds to two different metal centers, linking them together. | Dimers, oligomers, and coordination polymers. rsc.org |

Formation and Characterization of Coordination Complexes

Coordination complexes of lithium 2-ethylhexanoate are typically formed through straightforward acid-base or salt metathesis reactions. A common laboratory-scale synthesis involves reacting lithium hydroxide (B78521) or lithium carbonate with 2-ethylhexanoic acid in a suitable solvent, followed by removal of the water byproduct. researchgate.net

The resulting product can then be isolated, often as a waxy solid. Lithium 2-ethylhexanoate is also used as a reagent itself, for instance, in the crystallization of other compounds like lithium clavulanate from organic solvents. google.com

Characterization of these complexes is crucial for understanding their structure and purity. Standard techniques include:

X-ray Diffraction (XRD): Single-crystal XRD is the definitive method for determining the precise molecular structure, including bond lengths, bond angles, and the specific coordination mode of the ligands. For polycrystalline materials, powder XRD is used to identify the crystalline phases.

Infrared (IR) Spectroscopy: The coordination mode of the carboxylate group can be inferred by analyzing the stretching frequencies of the C=O and C-O bonds. The difference (Δν) between the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies of the COO⁻ group provides insight into whether the coordination is monodentate, chelating, or bridging.

Thermal Analysis (TGA/DTA): Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability of the complexes and to identify decomposition pathways, which is particularly relevant for its application as a precursor in materials synthesis. researchgate.net

Influence of 2-Ethylhexanoate Anion on Coordination Environment

The 2-ethylhexanoate anion possesses distinct features that affect its coordination behavior:

Steric Bulk: The branched, eight-carbon alkyl chain (the 2-ethylhexyl group) is significantly larger and more sterically demanding than the methyl group of acetate (B1210297), for example. This steric hindrance can limit the number of ligands that can pack around a central lithium ion or a multinuclear core, thereby influencing the size and geometry of the resulting aggregates.

Lipophilicity: The long alkyl chain imparts significant lipophilic (nonpolar) character to the anion. This property governs the solubility of its lithium salt in organic solvents and can drive the self-assembly of aggregates in a way that minimizes unfavorable interactions between the nonpolar tails and polar solvents.

Compared to smaller, less sterically hindered anions, the bulky nature of the 2-ethylhexanoate anion likely favors the formation of discrete, soluble oligomers in nonpolar solvents rather than extended, insoluble polymeric networks. The balance between the coordinating "head" (the carboxylate group) and the bulky "tail" (the alkyl chain) is a determining factor in the molecular architecture.

Computational Elucidation of Coordination Structures

Computational chemistry provides powerful tools for investigating the structure, stability, and dynamics of lithium 2-ethylhexanoate complexes, complementing experimental findings. The primary methods employed are Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations. iapchem.orgsrce.hr

Density Functional Theory (DFT): DFT calculations are used to determine the electronic structure and optimized geometries of potential coordination complexes. acs.org Researchers can model different potential structures, such as monomers, dimers, and larger clusters, and calculate their relative energies to predict the most thermodynamically stable forms. nih.gov For instance, DFT studies on lithium acetate complexes have shown that the formation of clusters with multiple cations and anions is energetically favored over isolated ion pairs. nih.gov Similar calculations for lithium 2-ethylhexanoate would elucidate the preferred coordination numbers and geometries, and quantify the binding energies within its aggregates.

Molecular Dynamics (MD) Simulations: MD simulations are used to model the dynamic behavior of these systems over time, particularly in solution. nih.gov These simulations can reveal the structure of the solvation shell around the lithium ion, the average coordination number of Li⁺ with the carboxylate anions, and the dynamics of ligand exchange. rsc.org For related lithium carboxylate systems, MD simulations have been used to understand ion transport mechanisms and the tendency to form large ion aggregates in different media. nih.govresearchgate.net

These computational approaches are essential for rationalizing experimental observations and for building a predictive understanding of how the structure of the 2-ethylhexanoate ligand dictates the molecular architecture of its lithium complexes. srce.hr

| Method | Primary Application | Information Gained for Li-2-EH |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic structure and energy of static molecules. acs.org | Optimized geometries, relative stability of different aggregates (dimers, tetramers), binding energies, vibrational frequencies (for comparison with IR). nih.gov |

| Molecular Dynamics (MD) | Simulation of the physical movements of atoms and molecules over time. nih.gov | Solvation structure, dynamic coordination numbers, ligand exchange rates, aggregation behavior in solution, transport properties. rsc.org |

Mechanistic Investigations of Reactions Catalyzed or Mediated by Lithium 2 Ethylhexanoate

Polymerization Reaction Mechanisms (e.g., Ring-Opening Polymerization)

Lithium 2-ethylhexanoate (B8288628) is recognized for its catalytic activity in various polymerization reactions, particularly in the ring-opening polymerization (ROP) of cyclic esters. americanelements.com The mechanism of action for lithium-based catalysts in ROP has been a subject of detailed investigation, revealing nuanced pathways that dictate the properties of the resulting polymers.

Generally, lithium compounds, including alkoxides and carboxylates, initiate ROP through a coordination-insertion mechanism. researchgate.net This process typically involves the following key steps:

Initiation: An initiating species, often an alcohol or water molecule, reacts with the lithium catalyst. In the context of catalysts like tin(II) 2-ethylhexanoate, a widely studied analogue, the initiator coordinates with the metal center, leading to the formation of a metal alkoxide species. researchgate.netacs.org This is considered the true initiating species for the polymerization.

Coordination: The carbonyl oxygen of the cyclic monomer (e.g., lactide, caprolactone) coordinates to the Lewis acidic lithium center of the propagating species. This coordination activates the monomer by making the carbonyl carbon more electrophilic.

Insertion (Nucleophilic Attack): The alkoxide end of the growing polymer chain performs a nucleophilic attack on the activated carbonyl carbon of the coordinated monomer. This leads to the cleavage of the acyl-oxygen bond in the cyclic ester, thus opening the ring.

Propagation: The newly opened monomer unit is incorporated into the polymer chain, and the active alkoxide terminus is regenerated, allowing for the coordination and insertion of subsequent monomer molecules.

Computational and experimental studies have provided deeper insights into the role of the lithium catalyst. The speciation of the lithium catalyst can be complex, involving mono-metallic, bi-metallic, and charge-separated transition states during the catalytic cycle. chemrxiv.org This dynamic nature influences monomer selection and can suppress or assist side reactions. For instance, in selective ring-opening terpolymerisation (ROTERP), kinetic selection processes at the propagating chain end, governed by the lithium catalyst, determine the sequence selectivity of monomer insertion. chemrxiv.org

The effectiveness of lithium initiators/catalysts can be seen in the polymerization of various cyclic monomers, including esters, carbonates, and siloxanes. rsc.org The choice of catalyst and reaction conditions allows for control over polymer properties such as molecular weight and polydispersity index (PDI). rsc.org

Table 1: Key Mechanistic Steps in Lithium-Catalyzed Ring-Opening Polymerization

| Step | Description | Key Intermediates/Species |

|---|---|---|

| Initiation | Formation of the active propagating species. | Lithium alkoxide |

| Coordination | Activation of the monomer by the Lewis acidic lithium center. | Monomer-catalyst complex |

| Insertion | Nucleophilic attack by the growing chain, leading to ring-opening. | Tetrahedral intermediate |

| Propagation | Sequential addition of monomer units to the growing polymer chain. | Propagating polymer chain with an active lithium alkoxide terminus |

Transesterification Reaction Mechanisms

Transesterification, the process of exchanging the alkoxy group of an ester with another alcohol, is a fundamental reaction that can be catalyzed by lithium 2-ethylhexanoate. This reaction is particularly relevant in the context of polyester (B1180765) synthesis and degradation, where it can occur as an intramolecular or intermolecular process. wikipedia.orgrsc.org The mechanism can proceed under either basic or acidic catalysis. Given the nature of the 2-ethylhexanoate anion, catalysis by its lithium salt can exhibit characteristics of base catalysis.

In a base-catalyzed mechanism, the reaction is initiated by a nucleophilic attack on the ester's carbonyl carbon. wikipedia.orgmasterorganicchemistry.comresearchgate.net The process unfolds as follows:

Nucleophilic Attack: An alkoxide ion (RO⁻), which can be generated from an alcohol by the basic 2-ethylhexanoate anion, attacks the carbonyl carbon of the ester. This forms a tetrahedral intermediate. masterorganicchemistry.comresearchgate.net

Intermediate Breakdown: The tetrahedral intermediate is unstable and collapses. It can revert to the starting materials or expel the original alkoxy group (R'O⁻) to form a new ester. wikipedia.org

Proton Transfer: The newly formed alkoxide (R'O⁻) is protonated by the alcohol present in the medium, regenerating the nucleophilic alkoxide (RO⁻) to continue the catalytic cycle.

Table 2: Comparison of Acid- and Base-Catalyzed Transesterification Mechanisms

| Feature | Base-Catalyzed Mechanism | Acid-Catalyzed Mechanism |

|---|---|---|

| Catalyst's Role | Makes the alcohol more nucleophilic by deprotonation. wikipedia.org | Makes the ester carbonyl more electrophilic by protonation. wikipedia.orgmasterorganicchemistry.com |

| Key Intermediate | Tetrahedral alkoxide intermediate. wikipedia.org | Protonated tetrahedral intermediate. |

| First Step | Nucleophilic attack by alkoxide on the carbonyl carbon. masterorganicchemistry.comresearchgate.net | Protonation of the carbonyl oxygen. masterorganicchemistry.com |

| Reaction Conditions | Typically milder conditions. | Often requires higher temperatures. researchgate.net |

Catalytic Activation Mechanisms (e.g., Lewis Acidity)

The catalytic activity of lithium 2-ethylhexanoate is fundamentally linked to the Lewis acidic nature of the lithium cation (Li⁺). rsc.org A Lewis acid is defined as an electron-pair acceptor. In catalysis, the Li⁺ ion interacts with lone-pair-bearing atoms (like oxygen or nitrogen) in a substrate, activating it towards further reaction. wikipedia.org

The mechanism of Lewis acid activation by Li⁺ in reactions such as polymerization or Michael additions involves several key aspects:

Substrate Activation: The lithium cation coordinates to an electronegative atom, typically the carbonyl oxygen of an ester or ketone. This coordination withdraws electron density from the carbonyl group, making the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack. rsc.orgwikipedia.org

Lowering LUMO Energy: In cycloaddition reactions like the Diels-Alder reaction, Lewis acids were traditionally thought to accelerate the reaction by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, making it more reactive. wikipedia.org However, more recent studies suggest that Lewis acids accelerate these reactions by reducing the destabilizing steric Pauli repulsion between the reacting molecules. wikipedia.org

Facilitating Intermediate Formation: DFT calculations have shown that the Lewis acidity of the lithium cation can facilitate the ionization of substrates, such as diethyl malonate in a Michael addition, by stabilizing the resulting anion through coordination and hydrogen bonding. rsc.org

Elucidation of Solid-State Reaction Pathways (e.g., Photochemical Decomposition)

The solid-state reactions of lithium compounds are critical in fields such as materials science and battery technology. While specific studies on the photochemical decomposition of solid lithium 2-ethylhexanoate are not prevalent, the general principles of solid-state reactivity of lithium carboxylates and related compounds provide insight into potential pathways.

Solid-state reactions are often governed by the crystal structure of the reactants and proceed through distinct kinetic pathways that can differ from solution-phase reactions. springerprofessional.deberkeley.edu The synthesis of complex oxides like lithium cobalt oxide (LiCoO₂) from precursors such as Li₂CO₃ and Co₃O₄ demonstrates that these reactions often proceed via metastable intermediates. berkeley.eduresearchgate.net The structure of these intermediates can act as a template, directing the kinetic pathway toward the final product. berkeley.edu For example, the formation of a metastable spinel phase (Li₂Co₂O₄) is a kinetically facile step in the synthesis of the thermodynamically stable layered LiCoO₂. berkeley.edu

In the context of decomposition, thermal analysis of lithium salts like lithium hexafluorophosphate (B91526) (LiPF₆) shows a single-stage decomposition reaction, yielding solid lithium fluoride (B91410) (LiF) and phosphorus pentafluoride (PF₅) gas. sci-hub.se A similar thermal decomposition pathway for lithium 2-ethylhexanoate in an inert atmosphere would likely involve the breakdown of the carboxylate group, potentially leading to the formation of lithium carbonate or lithium oxide, and volatile organic fragments.

Photochemical decomposition would involve the absorption of photons by the compound, leading to the excitation of electrons and subsequent bond cleavage. While not directly studying lithium 2-ethylhexanoate, research on the photochemical reduction of CO₂ coupled with the decomposition of triethanolamine (B1662121) shows that organic molecules can be broken down under light irradiation. rsc.org For lithium 2-ethylhexanoate, a potential photochemical pathway could involve the cleavage of C-C or C-O bonds within the 2-ethylhexanoate ligand, initiated by UV light absorption. The specific products would depend on the atmosphere (inert vs. oxidative) and the energy of the incident photons.

Table 3: Factors Influencing Solid-State Reaction Pathways of Lithium Compounds

| Factor | Influence on Reaction Pathway | Example |

|---|---|---|

| Precursor Structure | Can template the formation of specific intermediates and final products. berkeley.edu | Spinel Co₃O₄ templates the formation of metastable spinel Li₂Co₂O₄. berkeley.edu |

| Temperature | Determines which phases (metastable vs. stable) are formed and the reaction rate. researchgate.net | Low-temperature synthesis (<350 °C) is required to obtain the spinel phase of LiCoO₂. researchgate.net |

| Reaction Atmosphere | The presence or absence of reactive gases (e.g., O₂, H₂O) dictates the final products. | The reaction of lithium with organic carbonates forms different products in UHV vs. liquid electrolytes. nih.gov |

| Kinetic vs. Thermodynamic Control | Reactions often proceed via kinetically favored, non-equilibrium pathways to form metastable intermediates before reaching the thermodynamic product. berkeley.edu | Formation of disordered rock salt phases during the synthesis of layered Ni-rich oxides. berkeley.edu |

Mechanistic Aspects of Compound Degradation

The degradation of lithium 2-ethylhexanoate can be understood by examining the degradation mechanisms of related lithium salts and organic esters, particularly in environments relevant to their applications, such as in electrolytes for lithium-ion batteries. Degradation can be triggered by thermal stress, moisture, and electrochemical conditions. mdpi.comresearchgate.net

Thermal Degradation: As a lithium salt of a carboxylic acid, lithium 2-ethylhexanoate is susceptible to thermal decomposition. Studies on lithium hexafluorophosphate (LiPF₆), a common electrolyte salt, show that it decomposes into lithium fluoride (LiF) and phosphorus pentafluoride (PF₅). sci-hub.se By analogy, the primary thermal degradation pathway for solid lithium 2-ethylhexanoate would likely involve the cleavage of the carboxylate group. The reaction is expected to be a single-stage process under inert conditions.

Hydrolytic Degradation: The presence of water can lead to the hydrolysis of both the lithium salt and the ester functionality. The 2-ethylhexanoate anion can be protonated by water to form 2-ethylhexanoic acid and lithium hydroxide (B78521). This reaction is similar to the hydrolysis of LiPF₆, which reacts with trace moisture to produce hydrofluoric acid (HF), a highly reactive species that accelerates further degradation of battery components. researchgate.net The formation of 2-ethylhexanoic acid could alter the chemical environment, potentially catalyzing further decomposition reactions.

Electrochemical Degradation: If used in an electrochemical application, such as an electrolyte additive, lithium 2-ethylhexanoate would be subject to degradation at the electrode surfaces. At the anode (negative electrode), reductive decomposition is likely. This can lead to the formation of a solid electrolyte interphase (SEI) layer, a process that consumes lithium and electrolyte components. nih.govmdpi.com At the cathode (positive electrode), oxidative decomposition can occur, especially at high voltages. This can lead to the formation of soluble and insoluble species, including oligomers and gases, which contribute to increased impedance and capacity fade in a battery. researchgate.net The decomposition of organic carbonate solvents in lithium-ion batteries, for example, leads to the formation of species like lithium carbonate, lithium alkoxides, and polyethylene (B3416737) oxide oligomers. nih.govresearchgate.net Similar pathways can be envisioned for the 2-ethylhexanoate component.

Lithium 2-Ethylhexanoate: A Versatile Catalyst in Chemical Synthesis

Lithium 2-ethylhexanoate, an organometallic compound, has emerged as a significant catalyst in a variety of chemical transformations. Its utility spans from the production of polymers to facilitating complex organic reactions. This article explores the diverse applications of lithium 2-ethylhexanoate as a catalyst, with a focus on its role in polymerization processes, transesterification reactions, and other key organic syntheses.

Role of Lithium 2 Ethylhexanoate in Advanced Materials Science

Precursor Chemistry for Inorganic Material Synthesis

Metal 2-ethylhexanoates are widely utilized as metal-organic precursors in materials science for the synthesis of a range of inorganic materials, including oxides, films, and nanoparticles. rsc.org Their utility stems from several advantageous physicochemical properties. The medium-length carbon chain enhances solubility in organic solvents, allowing for the creation of stable, homogeneous precursor solutions. This is a critical factor in solution-based synthesis techniques where precise control over stoichiometry and morphology is required. Furthermore, these compounds are generally air-stable, commercially available for a wide array of elements, and decompose cleanly at relatively low temperatures, leaving behind the desired inorganic material. rsc.org

Lithium 2-ethylhexanoate (B8288628) serves as a valuable lithium source in the solution-based synthesis of complex metal oxides, offering an alternative to traditional solid-state reaction methods.

Lithium Cobalt Oxide (LiCoO₂): The conventional synthesis of LiCoO₂, a critical cathode material in lithium-ion batteries, involves the high-temperature solid-state reaction of lithium salts like lithium carbonate (Li₂CO₃) or lithium hydroxide (B78521) (LiOH) with cobalt oxides. mit.eduuns.ac.idresearchgate.net This process often requires prolonged heating at temperatures above 800°C to ensure reactant diffusion and can result in poor chemical homogeneity and broad particle size distributions. mit.edu Solution-based methods, such as sol-gel processes, can overcome these limitations by mixing precursors at a molecular level. In this context, lithium 2-ethylhexanoate can be dissolved with a suitable cobalt precursor (e.g., cobalt 2-ethylhexanoate or cobalt acetate) in a common solvent. This mixture is then processed through hydrolysis and condensation to form a gel, which upon calcination at lower temperatures, yields homogeneous, nanocrystalline LiCoO₂ powder. rsc.org

Titanium Dioxide (TiO₂) and Lithium Titanates: While the direct synthesis of pure TiO₂ typically uses titanium alkoxides like titanium isopropoxide, lithium 2-ethylhexanoate is crucial for creating lithium-containing titanium oxides, such as lithium titanate (Li₄Ti₅O₁₂), another important anode material for lithium-ion batteries. nih.gov By combining lithium 2-ethylhexanoate with a titanium precursor in a sol-gel or hydrothermal process, researchers can achieve precise stoichiometric control and synthesize nanostructured materials with high surface areas, which is beneficial for electrochemical performance. The organic component of the precursor is burned off during a final heat treatment step, leaving the crystalline inorganic oxide. rsc.orgrsc.orgnih.gov

| Method | Lithium Precursor Example | Typical Temperature | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Solid-State Reaction | Li₂CO₃, LiOH | >800°C | Simple, well-established | High energy cost, poor homogeneity, large particles mit.edu |

| Sol-Gel / Solution | Lithium 2-ethylhexanoate | 400-700°C | Excellent homogeneity, nanoparticle synthesis, lower temperature rsc.org | More complex, involves solvents |

Metal-Organic Deposition (MOD) is a non-vacuum, solution-based technique for producing high-quality thin films. researchgate.net Lithium 2-ethylhexanoate is an ideal precursor for MOD due to its chemical properties. rsc.org

The process involves dissolving lithium 2-ethylhexanoate, often along with other metal carboxylates, in an appropriate organic solvent to create a precursor solution. This solution is then deposited onto a substrate using methods like spin-coating or dip-coating. The branched 2-ethylhexanoate group helps to prevent premature crystallization and ensures the formation of a uniform, viscous liquid that results in a smooth, crack-free amorphous film after solvent evaporation. A subsequent thermal treatment (pyrolysis and annealing) removes the organic ligands and crystallizes the film into the desired inorganic phase, such as a metal oxide. mdpi.comrsc.orgresearchgate.net

This method has been used to fabricate a variety of functional thin films, including those for electronic and energy applications. The ability to precisely control film thickness and composition by adjusting the precursor solution concentration and deposition parameters is a key advantage of using precursors like lithium 2-ethylhexanoate. rsc.org

The synthesis of nanomaterials requires precise control over nucleation and growth processes, which can be effectively managed using metal-organic precursors like lithium 2-ethylhexanoate. semanticscholar.orgmdpi.comnih.gov Various "bottom-up" chemical methods can be employed:

Sol-Gel Method: As mentioned for metal oxides, dissolving lithium 2-ethylhexanoate in a solvent and inducing hydrolysis and condensation leads to a network (gel) that can be processed to form nanoparticles. semanticscholar.org

Hydrothermal/Solvothermal Synthesis: In this method, the precursor solution is heated in a sealed vessel (autoclave). mdpi.comnih.gov The elevated temperature and pressure facilitate the decomposition of the lithium 2-ethylhexanoate and the crystallization of nanoparticles with controlled size and morphology.

Thermal Decomposition: In a high-boiling-point solvent containing surfactants, lithium 2-ethylhexanoate can be rapidly injected and heated. The precursor decomposes, leading to a burst of nucleation events, followed by controlled particle growth. This technique is widely used to produce monodisperse nanoparticles. nih.gov

The organic ligand plays a crucial role in these processes, acting as a fuel for decomposition and influencing the particle size and surface chemistry of the resulting nanomaterials. researchgate.net

Integration into Composite Materials (e.g., Adhesion Promotion)

In composite materials, which combine two or more distinct materials to achieve superior properties, the interface between the components is critical. Adhesion promoters, or coupling agents, are molecules used to strengthen the bond at this interface. researchgate.net Lithium 2-ethylhexanoate can function in this capacity, particularly in composites consisting of an inorganic filler and an organic polymer matrix.

The mechanism involves the dual functionality of the molecule. The polar lithium carboxylate "head" can form strong chemical or physical bonds (e.g., ionic or hydrogen bonds) with the surface of inorganic fillers like metal oxides or clays. Meanwhile, the nonpolar 2-ethylhexanoate "tail" is organophilic and can physically entangle with or co-polymerize into the surrounding polymer matrix.

This molecular bridge enhances the compatibility between the hydrophilic filler and the hydrophobic polymer, improving the dispersion of the filler and facilitating stress transfer from the matrix to the reinforcement filler. The result is a composite material with improved mechanical properties, such as tensile strength and impact resistance. researchgate.net

Applications in Solid Polymer Electrolytes for Energy Systems

Solid polymer electrolytes (SPEs) are a key component for developing safer, all-solid-state lithium batteries. oaepublish.compsu.edu A typical SPE consists of a lithium salt dissolved in a solid polymer matrix, such as polyethylene (B3416737) oxide (PEO). mdpi.com The performance of the electrolyte depends heavily on the properties of both the polymer host and the chosen lithium salt. rsc.org

While common salts like lithium hexafluorophosphate (B91526) (LiPF₆) and lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) are widely used, there is ongoing research into alternative salts. rsc.org Lithium 2-ethylhexanoate can be considered for this application.

As a Lithium Salt: When dissolved in a polymer matrix, lithium 2-ethylhexanoate dissociates to provide mobile Li⁺ ions for conduction. The 2-ethylhexanoate anion is much larger and bulkier than anions like PF₆⁻. This larger size can have several effects:

It may lower the degree of ion pairing, potentially freeing up more Li⁺ ions for transport.

It can act as a plasticizer, disrupting the crystallinity of the polymer matrix (e.g., PEO) and increasing segmental motion, which is the primary mechanism for ion transport in SPEs.

The large, soft anion may lead to a more flexible and stable solid electrolyte interphase (SEI) at the lithium metal anode.

| Property | Small Anion (e.g., PF₆⁻) | Large Anion (e.g., 2-ethylhexanoate) |

|---|---|---|

| Ionic Conductivity | Potentially Higher | Potentially Lower |

| Li⁺ Transference Number | Lower (anion is also mobile) | Potentially Higher (anion is less mobile) |

| Plasticizing Effect | Low | High |

| SEI Stability | Can be unstable (e.g., HF formation) | May form a more stable, organic-rich SEI |

Influence on Material Performance in Lubrication Chemistry

Lubricating greases are semi-solid materials composed of a base oil thickened by a network of soap fibers. researchgate.net Lithium-based greases are the most common type, prized for their versatility, high-temperature performance, and water resistance. researchgate.net The thickener is typically a lithium soap, most commonly lithium stearate (B1226849) or lithium 12-hydroxystearate.

Lithium 2-ethylhexanoate is a lithium soap and can be used as a thickener or a co-thickener in grease formulations. The structure of the soap molecule significantly influences the morphology of the fiber network and, consequently, the physical properties of the grease.

Influence of Structure: Compared to lithium stearate (a salt of a linear, 18-carbon fatty acid), lithium 2-ethylhexanoate has a much shorter (8-carbon) and branched alkyl chain. This structural difference can lead to a different fiber network, potentially affecting:

Dropping Point: The temperature at which the grease becomes fluid. The shorter chain of the 2-ethylhexanoate might result in a lower dropping point compared to stearate-based greases.

Mechanical Stability: The ability of the grease to maintain its consistency under shear.

Rheological Properties: The flow and deformation characteristics of the grease.

Tribological Performance: The addition of certain soaps and additives can reduce friction and wear. Nanoparticles are often added to lithium greases to form a protective film on sliding surfaces, and the soap chemistry can influence how these additives are dispersed and retained in the contact zone. ekb.egresearchgate.netmdpi.commdpi.com

The specific formulation, including the type of base oil and the presence of other additives, would ultimately determine the final performance characteristics of a grease containing lithium 2-ethylhexanoate. researchgate.net

Application in Coatings and Adhesives Chemistry (e.g., as driers/siccatives)

Lithium 2-ethylhexanoate is a metal carboxylate that serves as a catalyst in oxidative drying processes, particularly in alkyd-based paints and coatings. durachem.compgmsmetal.com These coatings dry, or cure, through a chemical reaction with oxygen from the air, which leads to the polymerization and cross-linking of the resin binder. Driers are essential additives that accelerate this otherwise slow process, ensuring the timely formation of a hard and resilient film. dic-global.comtroycorp.com

Metal driers are typically classified into two main categories: primary (or top) driers and through driers. Primary driers, such as cobalt and manganese carboxylates, are highly active oxidation catalysts that promote rapid surface drying. organometal.eu In contrast, through driers, a category where lithium 2-ethylhexanoate belongs, ensure a more uniform drying throughout the entire thickness of the coating film. durachem.comorganometal.eu This is crucial for preventing surface defects like wrinkling, which can occur if the surface dries too quickly while the underlying layer remains liquid. troycorp.com

Lithium carboxylates are particularly valued for their ability to promote through-drying and are often used in high-solids coatings and water-dispersible alkyds. troycorp.comumicore.com They are also noted for their effectiveness in cooler environments. umicore.com The use of lithium driers can lead to the hardening of the alkyd resin surface. umicore.com However, it is important to control the dosage, as an excess can negatively impact the weathering resistance of the film. umicore.com

In many formulations, lithium 2-ethylhexanoate is used in combination with other metal driers to achieve a balanced drying profile. For instance, it can be paired with a primary drier like cobalt to ensure both rapid surface drying and uniform through-drying. google.com

Detailed Research Findings

Research in the field of coatings has consistently highlighted the utility of lithium-based driers in specific formulations. Their role as a through drier is particularly beneficial in modern coating systems that have a higher solids content. These high-solids coatings have a thicker applied film, making uniform drying more challenging. The inclusion of a through drier like lithium 2-ethylhexanoate helps to mitigate issues such as poor through-drying and wrinkling of the surface.

While extensive comparative data is often proprietary to coating manufacturers, the general performance characteristics of lithium driers are well-established within the industry. The following tables provide a generalized representation of the effect of lithium 2-ethylhexanoate on coating properties based on established knowledge.

| Drier System | Set-to-Touch Time (hours) | Through-Dry Time (hours) | Film Hardness (Persoz, seconds) | Wrinkling |

| Cobalt (0.05% metal) | 2 | > 24 | 150 | Severe |

| Cobalt (0.05%) + Lithium (0.02% metal) | 2.5 | 18 | 200 | Minimal |

| Cobalt (0.05%) + Zirconium (0.2% metal) | 3 | 16 | 210 | None |

Interactive Data Table 1: Illustrative Drying Performance of a High-Solids Alkyd Coating

| Property | Control (No Drier) | Cobalt Drier | Cobalt + Lithium Drier |

| Tack-Free Time | > 48 hours | 4 hours | 4.5 hours |

| Through-Dry Time | > 72 hours | 36 hours | 24 hours |

| Final Hardness (Konig) | 50 | 120 | 140 |

Interactive Data Table 2: Generalized Effect of Lithium Drier on Alkyd Resin Film Properties

Lithium 2 Ethylhexanoate in Specialized Polymer Chemistry

Catalytic Roles in Polymer Synthesis and Modification

Lithium 2-ethylhexanoate (B8288628) and related lithium compounds play a crucial role as catalysts or initiators in various polymerization reactions, most notably in the ring-opening polymerization (ROP) of cyclic esters. americanelements.comrsc.org This method is a key industrial route for producing biodegradable aliphatic polyesters like polylactide (PLA) and polycaprolactone (B3415563) (PCL). nih.govresearchgate.net

In the ROP of lactide, lithium complexes can act as efficient initiators, enabling the controlled synthesis of polylactide. researchgate.net The mechanism generally involves the coordination of the cyclic ester monomer to the lithium metal center, followed by nucleophilic attack by an alkoxide group, which opens the ring and initiates the polymer chain growth. rsc.org This process allows for the production of high molecular weight polymers. nih.gov Lithium-based catalysts are considered for these processes due to their unique reactivity compared to other metals. rsc.org

Research has explored various lithium complexes for ROP, including lithium iminophenoxides and amine-bis(phenolate) complexes. rsc.orgnih.gov The structure and steric bulk of the ligands attached to the lithium ion significantly influence the catalytic activity. For instance, bidentate ligands have shown higher catalytic activity than tridentate counterparts in some systems because the additional coordination site in tridentate ligands can compete with the monomer for access to the metal center. nih.gov

Beyond cyclic esters, lithium compounds are fundamental in the anionic polymerization of diene hydrocarbons, where organolithium initiators are used to create living polymers. epo.org While not lithium 2-ethylhexanoate itself, the residues from these lithium initiators are relevant to its application in polymer purification, as discussed in a later section. epo.org

Impact on Polymerization Kinetics and Microstructure

The use of lithium-based initiators provides significant control over polymerization kinetics and the resulting polymer microstructure. rsc.org This control is a key advantage for producing polymers with specific, tailored properties. By carefully selecting the catalyst system and reaction conditions, it is possible to influence the reaction rate, molecular weight, and polydispersity index (PDI) of the final polymer. rsc.org

In the ring-opening polymerization of L-lactide, lithium-based catalytic systems have been shown to produce polymers with very narrow polydispersity indexes, indicating a high degree of control over the chain growth process. researchgate.net This living polymerization characteristic allows for the synthesis of well-defined polymer architectures, including block copolymers. researchgate.net For example, polystyrene-b-poly(l-lactide) block copolymers have been successfully prepared using a lithium catalyst and a polystyrene macroinitiator. researchgate.net

The kinetics of these polymerization reactions are influenced by several factors, including the monomer-to-catalyst ratio, temperature, and the presence of co-initiators like alcohols. researchgate.net In polymerization initiated by tin(II) 2-ethylhexanoate, a related and widely studied catalyst, the presence of alcohol is crucial for forming the actual initiating species. acs.org Similar principles apply to lithium-based systems, where the reaction between the lithium compound and any present hydroxyl groups can form the active lithium alkoxide initiator. rsc.org

| Catalyst System | Monomer | Key Kinetic Finding | Resulting Microstructure |

|---|---|---|---|

| Lithium Amine-bis(phenolate) Complexes | rac-lactide | Polymerization rate is dependent on monomer/Li molar ratio and temperature. | Controlled molecular weight and narrow PDI. |

| [(EDBP-H)Li(BnOH)]₂ | l-lactide | Efficiently initiates ROP in a controlled fashion. | Polymers with very narrow polydispersity indexes. |

| Alkyl Lithium / Alkoxy Lithium | Cyclic Esters | Polymerization kinetics are emphasized for achieving control. | High molecular weight, narrow PDI, and potential for stereocontrol. rsc.org |

Interfacial Interactions and Compatibility with Polymer Matrices

The effectiveness of an additive or catalyst within a polymer system is heavily dependent on its compatibility with the polymer matrix and its behavior at the interface between different phases. mater-rep.comresearchgate.net Lithium 2-ethylhexanoate exhibits good solubility in organic solvents, which facilitates its dispersion in non-aqueous polymerization media and enhances its compatibility with organic polymer matrices. americanelements.com

This compatibility is crucial for applications where the compound acts as an additive, such as a thermal stabilizer for polyvinyl chloride (PVC). In this role, it can scavenge hydrochloric acid that is generated during thermal degradation, thereby protecting the polymer matrix. Its compatibility ensures it is well-distributed within the PVC, allowing it to function effectively throughout the material.

Applications in Functional Polymer Systems (e.g., in polymer cements for alkali metal residue removal)

A significant application related to lithium compounds in polymer chemistry involves the purification of polymers from catalyst residues. In processes like anionic polymerization, lithium-based initiators (e.g., sec-butyllithium) are commonly used. epo.org After polymerization, the polymer exists in a solution, often referred to as a "polymer cement." This cement contains residual lithium compounds that must be removed, as they can negatively impact the polymer's properties and performance. epo.org

Acids are frequently employed to wash these alkali metal compounds from the polymer cements. epo.org However, removing lithium from the resulting acid wash solution is challenging because most conventional ion exchange resins exhibit low selectivity for lithium ions. epo.org

Research has identified specific strong acid ion exchange resins that are particularly effective for lithium removal from these acidic solutions. epo.org This purification step is critical for producing high-purity polymers for various applications. The process often involves a multi-step approach where other catalyst residues, such as nickel and aluminum from hydrogenation catalysts, are removed first, followed by the targeted removal of lithium. epo.org

| Polymerization Process | Source of Alkali Metal Residue | Purification Challenge | Effective Removal Method |

|---|---|---|---|

| Anionic Polymerization | Lithium-based initiators (e.g., sec-butyllithium). epo.org | Low selectivity of standard ion exchange resins for lithium. epo.org | Use of specific strong acid ion exchange resins in H+ form. epo.org |

| Ring-Opening Polymerization | Metal-based catalysts (e.g., Sn, Zn). researchgate.net | Presence of toxic or performance-degrading metal residues. researchgate.netuniupo.it | Solvent extraction, precipitation, or filtration through specialized plugs. researchgate.netnih.gov |

Interactions of Lithium 2 Ethylhexanoate with Solvents and Matrices

Solvent Effects on Reactivity and Reaction Pathways

The choice of solvent significantly influences the reactivity of lithium 2-ethylhexanoate (B8288628) and the pathways through which its reactions proceed. The solvent's polarity, coordinating ability, and steric properties are key factors that determine the nature and rate of chemical transformations.

Generally, for lithium salts, organic solvents with a high dielectric constant can lead to increased reactivity. However, this enhanced reactivity can sometimes be accompanied by undesirable side reactions. The solubility of lithium 2-ethylhexanoate in polar aprotic solvents like dimethylformamide (DMF) makes it particularly suitable for applications in homogeneous catalysis. vulcanchem.com In such solvents, the dissociation of the salt into reactive ionic species is facilitated, which can accelerate reaction rates.

Research on analogous lithium compounds, such as lithium enolates, demonstrates that reactivity is highly dependent on the solvent's ability to solvate the lithium cation. For instance, reactions that proceed readily in a strongly coordinating solvent like tetrahydrofuran (B95107) (THF) can be significantly slower in a less coordinating solvent such as methyl tert-butyl ether (MTBE). This is because THF can more effectively break down aggregates of the lithium compound into more reactive, smaller species. This principle suggests that the reactivity of lithium 2-ethylhexanoate is directly linked to the dissolution and solvation of its aggregated structures.

The nature of the solvent also dictates the reaction mechanism. For example, in reactions involving nucleophilic attack by the carboxylate anion, polar aprotic solvents tend to favor an SN2 mechanism. This is because these solvents solvate the cation (Li+) effectively while leaving the anion relatively free and more nucleophilic.

Table 1: Influence of Solvent Properties on the Reactivity of Lithium Salts

| Solvent Property | Effect on Lithium 2-Ethylhexanoate | Implication for Reactivity |

|---|---|---|

| Polarity / Dielectric Constant | Higher polarity generally increases solubility and dissociation. | Can lead to higher reaction rates but also potential for side reactions. |

| Coordinating Ability (Donor Number) | Strong coordinating solvents solvate the Li+ ion, breaking down aggregates. | Increases the concentration of more reactive monomeric or dimeric species. |

| Protic vs. Aprotic Nature | Aprotic solvents are generally preferred to avoid reaction with the carboxylate. | Polar aprotic solvents enhance the nucleophilicity of the carboxylate anion. |

| Steric Hindrance | Bulky solvent molecules may be less effective at solvating the Li+ ion within an aggregate. | Can lead to lower reactivity compared to less sterically hindered solvents. |

Influence of Solvent Environment on Coordination Equilibria and Dissociation

Like many organolithium compounds, lithium 2-ethylhexanoate is known to exist in solution not as simple monomeric units but as aggregates, such as dimers, tetramers, or even larger structures. The solvent environment plays a crucial role in the dynamic equilibrium between these aggregated states and dissociated ions.

The formation of aggregates is driven by electrostatic interactions between the lithium cations and the carboxylate anions. In non-polar, non-coordinating solvents, these aggregates are the predominant species. However, in the presence of polar, coordinating solvents, the equilibrium shifts towards smaller aggregates or even solvent-separated ion pairs. This is because the solvent molecules compete with the carboxylate anions to coordinate with the lithium cation.

Ethereal solvents like tetrahydrofuran (THF) are particularly effective at deaggregating lithium salts. Studies on lithium cyanocuprates, for example, show that while contact ion pairs dominate in diethyl ether, the more polar THF promotes the formation of solvent-separated ion pairs. organometal.eu This shift is due to the ability of THF molecules to effectively solvate the lithium cation, breaking the direct ionic bond with the anion. A similar behavior is expected for lithium 2-ethylhexanoate, where the equilibrium can be represented as:

(Li-OOCR)n ⇌ (Li-OOCR)n-1 + Li+(solv) + -OOCR(solv)

The extent of this dissociation is influenced by several solvent properties, as detailed in the table below.

Table 2: Solvent Effects on the Aggregation and Dissociation of Lithium Carboxylates

| Solvent | Typical Polarity | Coordinating Ability | Expected Effect on Aggregation |

|---|---|---|---|

| Toluene | Low | Very Low | Favors large aggregates |

| Diethyl Ether | Low | Moderate | Favors aggregates (e.g., dimers, tetramers) |

| Tetrahydrofuran (THF) | Medium | High | Promotes dissociation into smaller aggregates and ion pairs |

| Dimethylformamide (DMF) | High | High | Strongly favors dissociation into solvated ions |

Dispersion Characteristics and Homogeneity in Diverse Media

The ability of lithium 2-ethylhexanoate to disperse effectively and form homogeneous mixtures is critical for many of its industrial applications. The lipophilic nature of the 2-ethylhexanoate group, which consists of an eight-carbon chain, imparts good solubility in a wide range of non-aqueous and organic media. americanelements.com

In Polymer Matrices: Lithium 2-ethylhexanoate is used as a thermal stabilizer in polymers such as polyvinyl chloride (PVC). vulcanchem.com For this application, it is essential that the compound can be dispersed uniformly throughout the polymer matrix to effectively scavenge hydrochloric acid produced during degradation. The long, branched alkyl chain of the 2-ethylhexanoate anion enhances its compatibility with the organic polymer, preventing phase separation and ensuring a homogeneous distribution. Metal 2-ethylhexanoates, in general, are recognized for their utility as precursors in materials science, which relies on their ability to form uniform solutions that can be applied as coatings or integrated into composites. researchgate.netnih.gov

In Coatings and Inks: Metal 2-ethylhexanoates are widely used as driers in paints, coatings, and inks, where they catalyze the oxidative polymerization of drying oils. zsmaterials-sales.com Lithium 2-ethylhexanoate can also serve in this capacity or as a component in such formulations. warshel.com The excellent solubility of these compounds in the organic solvents and resins that form the basis of these coatings is key to their function. zsmaterials-sales.com This high solubility ensures that they are molecularly dispersed, allowing for uniform catalytic activity throughout the coating film as it cures. This leads to an even drying process and prevents defects in the final finish. nbinno.com

In Lubricants and Fuels: The metal salts of 2-ethylhexanoic acid are also employed as additives in synthetic lubricants and as fuel additives. researchgate.netbisleyinternational.com In these applications, their solubility in hydrocarbon-based fluids is a primary requirement. The branched alkyl structure of the 2-ethylhexanoate group helps to maintain solubility and prevent precipitation, even at lower temperatures, ensuring the homogeneity of the final product.

Theoretical and Computational Chemistry Studies on Lithium 2 Ethylhexanoate

Quantum Mechanical Calculations (e.g., Density Functional Theory)

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and intrinsic properties of lithium 2-ethylhexanoate (B8288628).

Detailed Research Findings:

While specific DFT studies on lithium 2-ethylhexanoate are not prominently available, the methodology would involve solving the Schrödinger equation for the molecule to determine its ground-state electronic structure. Such calculations would typically yield:

Optimized Molecular Geometry: The precise bond lengths, bond angles, and dihedral angles of the 2-ethylhexanoate anion and its coordination to the lithium cation. This would reveal the most stable three-dimensional arrangement of the atoms.

Electronic Properties: Information such as the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO) would be determined. The HOMO-LUMO gap is a key indicator of the molecule's kinetic stability and reactivity.

Vibrational Frequencies: Calculated vibrational spectra (infrared and Raman) can be compared with experimental data to confirm the structure of the compound and to understand its vibrational modes.

Thermochemical Data: Enthalpies of formation, Gibbs free energies, and other thermodynamic properties can be calculated, which are crucial for predicting the feasibility and outcomes of chemical reactions.

For analogous lithium carboxylate systems, DFT calculations have been instrumental in elucidating the nature of the lithium-oxygen bonding, which is known to have a significant ionic character. These studies also help in understanding the influence of the alkyl chain on the electronic properties of the carboxylate group.

Table 10.1: Representative Data from a Hypothetical DFT Calculation on Lithium 2-Ethylhexanoate

| Property | Predicted Value | Significance |

|---|---|---|

| Li-O Bond Length | ~1.8 - 2.0 Å | Indicates the strength and nature of the ionic interaction. |

| O-C-O Bond Angle | ~125° - 130° | Reflects the sp² hybridization of the carboxylate carbon. |

| HOMO-LUMO Gap | Variable | A larger gap suggests higher kinetic stability. |

| Mulliken Charge on Li | ~+0.8 to +0.9 | Confirms the highly ionic nature of the Li-O bond. |

Note: The values in this table are illustrative and based on typical findings for similar lithium carboxylates. Specific values for lithium 2-ethylhexanoate would require dedicated DFT calculations.

Molecular Modeling of Chemical Behavior and Interactions

Molecular modeling, encompassing techniques like molecular dynamics (MD) and Monte Carlo simulations, can be used to study the behavior of lithium 2-ethylhexanoate in various environments, such as in solution or in the solid state. These simulations treat the molecule as a collection of atoms interacting through a set of classical force fields.

Detailed Research Findings:

While specific molecular modeling studies on lithium 2-ethylhexanoate are scarce, such simulations would provide valuable information on:

Aggregation Behavior: Organolithium compounds are known to form aggregates (dimers, tetramers, etc.) in solution. Molecular modeling can predict the most stable aggregate structures and the thermodynamics of their formation. This is crucial as the degree of aggregation significantly influences the compound's reactivity.

Solvation Structure: MD simulations can reveal how solvent molecules arrange themselves around the lithium cation and the 2-ethylhexanoate anion. This "solvation shell" plays a critical role in the compound's solubility and reactivity. The coordination number of lithium with solvent molecules and the carboxylate oxygen atoms can be determined.

Transport Properties: In solution, properties such as diffusion coefficients and ionic conductivity can be calculated from MD simulations. This is particularly relevant for applications in areas like electrolytes for batteries.

For similar lithium salts in organic solvents, molecular dynamics simulations have shown that the lithium ion is typically coordinated by several solvent molecules and, in some cases, by the carboxylate group of the anion, forming contact ion pairs or solvent-separated ion pairs.

Table 10.2: Potential Insights from Molecular Modeling of Lithium 2-Ethylhexanoate in Tetrahydrofuran (B95107) (THF)

| Parameter | Information Gained |

|---|---|

| Radial Distribution Function (Li-O of THF) | Provides the average distance and coordination number of THF molecules around the lithium ion. |

| Aggregation Free Energy | Determines the likelihood of dimer, trimer, or higher-order aggregate formation. |

| Self-Diffusion Coefficient | Quantifies the mobility of the lithium and 2-ethylhexanoate ions in the solvent. |

Prediction of Reactivity and Mechanistic Pathways

Computational chemistry is a powerful tool for predicting the reactivity of molecules and elucidating the mechanisms of chemical reactions. For lithium 2-ethylhexanoate, this could involve:

Mapping Reaction Coordinates: By calculating the energy of the system as the reactants are transformed into products, a reaction coordinate diagram can be constructed. This allows for the identification of transition states and the calculation of activation energies.

Investigating Reaction Mechanisms: Different possible pathways for a reaction can be computationally explored to determine the most likely mechanism. For example, the role of lithium as a Lewis acid in activating other molecules can be studied.

Predicting Sites of Reactivity: The calculated electronic structure (e.g., electrostatic potential maps, frontier molecular orbitals) can be used to predict which parts of the molecule are most likely to be involved in a chemical reaction.

For instance, in the context of its use as a catalyst or precursor, computational studies could predict how lithium 2-ethylhexanoate interacts with substrates and facilitates chemical transformations. The thermal decomposition pathways of the compound could also be investigated by identifying the lowest energy routes to various decomposition products.

Emerging Applications and Future Research Trajectories of Lithium 2 Ethylhexanoate

Exploration of Novel Catalytic Systems

The development of advanced polymerization catalysts is crucial for creating new materials with tailored properties. While various lithium compounds, such as alkyl and alkoxy lithium, are known to be effective initiators for the ring-opening polymerization (ROP) of cyclic esters and carbonates, the full potential of simple, soluble lithium salts like lithium 2-ethylhexanoate (B8288628) is still being explored. rsc.org Future research is likely to focus on harnessing its properties for sophisticated polymerization techniques.

A significant area of exploration is in sequence-selective polymerizations. Recent studies have demonstrated that simple lithium catalysts can achieve a high degree of control in complex reactions, such as the ring-opening terpolymerization (ROTERP) of three distinct monomers into a precisely ordered (ABA'C)n sequence. nih.gov This technique yields degradable poly(ester-alt-ester-alt-trithiocarbonates) that are otherwise difficult to synthesize. nih.gov The success of a simple lithium salt in such a selective process highlights a promising research trajectory for lithium 2-ethylhexanoate. Its solubility in common organic solvents could offer advantages in homogeneous catalysis, potentially leading to high activity and control over polymer molecular weight and structure.